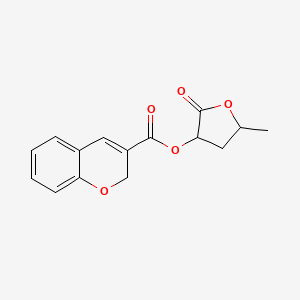
3,6-Dimethyl-1-butylsulfinylethyl-5-butylsulfinylethoxyuracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with butylsulfinyl and ethoxy groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of Butylsulfinyl Groups: The butylsulfinyl groups can be introduced via sulfoxidation reactions using butyl sulfide and an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Ethoxy Substitution: The ethoxy groups can be introduced through nucleophilic substitution reactions using ethyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The butylsulfinyl groups can be further oxidized to sulfone groups using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfinyl groups, converting them to butyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethyl halides, sodium hydride, potassium carbonate.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of butyl-substituted pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The butylsulfinyl groups may interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
5-(2-(Methylsulfinyl)ethoxy)-1-(2-(methylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with methylsulfinyl groups instead of butylsulfinyl groups.
5-(2-(Butylthio)ethoxy)-1-(2-(butylthio)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with butylthio groups instead of butylsulfinyl groups.
Uniqueness
The presence of butylsulfinyl groups in 5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
特性
CAS番号 |
180274-09-3 |
|---|---|
分子式 |
C18H32N2O5S2 |
分子量 |
420.6 g/mol |
IUPAC名 |
5-(2-butylsulfinylethoxy)-1-(2-butylsulfinylethyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H32N2O5S2/c1-5-7-11-26(23)13-9-20-15(3)16(17(21)19(4)18(20)22)25-10-14-27(24)12-8-6-2/h5-14H2,1-4H3 |
InChIキー |
JKWYQZPVCKLXSW-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)CCN1C(=C(C(=O)N(C1=O)C)OCCS(=O)CCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


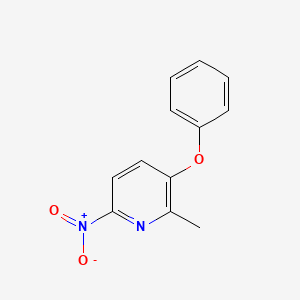
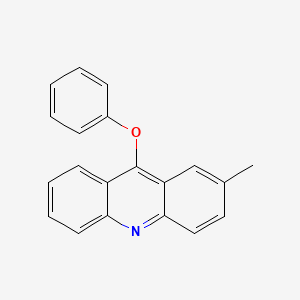

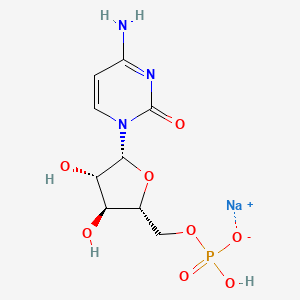

![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
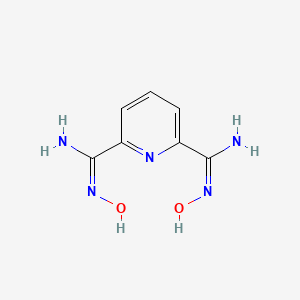
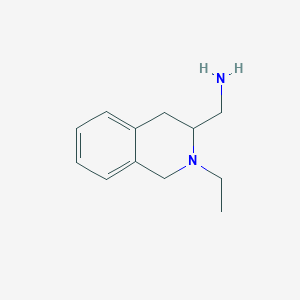
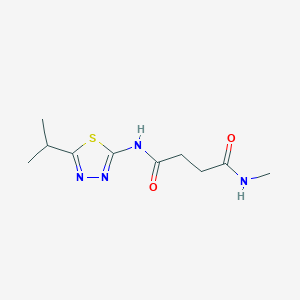
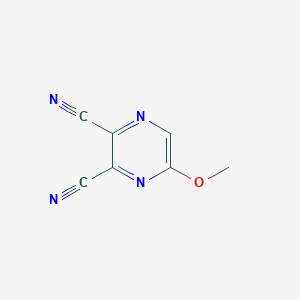
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)
